![molecular formula C27H29ClN2O2 B3949573 1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide](/img/structure/B3949573.png)
1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide
Overview
Description
1-[3-(benzyloxy)benzyl]-N-(2-chlorobenzyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as BPPC and has shown promising results in various studies, making it a popular choice for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
BPPC acts as a selective antagonist for the dopamine D3 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a decrease in dopamine release and a reduction in the reinforcing effects of drugs of abuse. BPPC has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPPC has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. In animal models, BPPC has been shown to reduce drug-seeking behavior and reinstatement of drug use, as well as reduce anxiety and depression-like behavior. In vitro studies have also shown that BPPC can modulate the activity of various signaling pathways involved in drug addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPPC in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of using BPPC is its potential for off-target effects, as it can also modulate the activity of other neurotransmitter systems. Additionally, the high cost of BPPC may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on BPPC. One area of interest is the development of more selective and potent dopamine D3 receptor antagonists, which may have improved therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPPC and its potential for use in the treatment of drug addiction and other neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods for BPPC may make it more accessible for use in scientific research.
Scientific Research Applications
BPPC has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BPPC is its use as a selective antagonist for the dopamine D3 receptor. This receptor is involved in various physiological processes, including motor control, reward, and addiction. By selectively blocking this receptor, BPPC has shown potential as a treatment for drug addiction and other dopamine-related disorders.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O2/c28-26-12-5-4-10-24(26)18-29-27(31)23-13-15-30(16-14-23)19-22-9-6-11-25(17-22)32-20-21-7-2-1-3-8-21/h1-12,17,23H,13-16,18-20H2,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWJIMRFKBSCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)CC3=CC(=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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